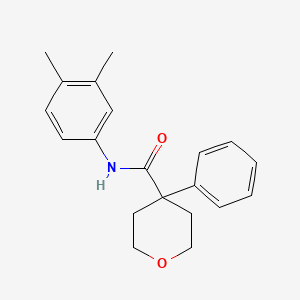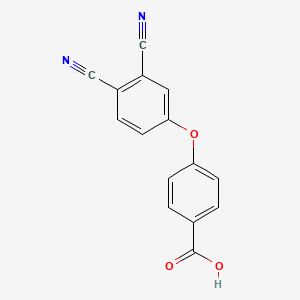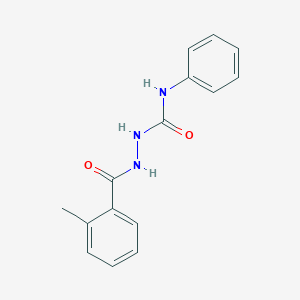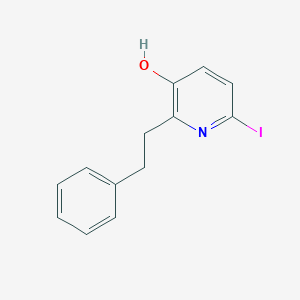
N-(3,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available or specially synthesized precursors. The procedures may include condensation reactions, cyclization steps, and functional group transformations. While specific synthesis pathways for N-(3,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide are not directly available in the literature, analogous compounds provide insights into potential synthetic routes. For example, the synthesis of pyrazole derivatives from 4-aminophenazone indicates the versatility of starting materials and the use of cyclization reactions to construct complex heterocyclic frameworks (Saeed et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a tetrahydro-2H-pyran ring, which significantly influences their chemical behavior and interactions. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are typically employed to elucidate the structure, including the configuration of substituents and the conformation of the molecule. Crystal structure and Hirshfeld surface analysis provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal structure (Prabhuswamy et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-9-18(14-16(15)2)21-19(22)20(10-12-23-13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGBCWKISHYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-phenyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5621584.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}chromane-3-carboxamide](/img/structure/B5621591.png)
![2-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-piperidin-1-ylbenzamide](/img/structure/B5621598.png)
![5-fluoro-N,N-dimethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5621610.png)

![1-methyl-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5621622.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5621629.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5621648.png)
![3-({4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)phenol](/img/structure/B5621652.png)
![2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5621659.png)
![3-[4-(1-pyrrolidin-1-ylethyl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5621665.png)
